N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide hydrochloride
Description
N-[2-(Dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide hydrochloride is a synthetic acetamide derivative characterized by a benzothiazole core substituted with a fluorine atom at the 4-position and an N-(2-(dimethylamino)ethyl)acetamide side chain, with a hydrochloride counterion. Its molecular formula is C₁₄H₁₈ClFN₃OS, and it has a molecular weight of 341.83 g/mol (inferred from analogous structures in and ).
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3OS.ClH/c1-9(18)17(8-7-16(2)3)13-15-12-10(14)5-4-6-11(12)19-13;/h4-6H,7-8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPISNELKSICCKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCN(C)C)C1=NC2=C(C=CC=C2S1)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The benzothiazole core can bind to various enzymes and receptors, influencing biological processes. The dimethylaminoethyl group enhances the compound's ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The 6-methyl substituent in ’s compound adds steric hindrance, which could alter binding affinity to biological targets .
Pharmacological and Functional Comparisons
Key Observations :
- The dimethylaminoethyl group is a common pharmacophore in both the target compound and SzR-105 (), suggesting shared roles in enhancing solubility or enabling cationic interactions with biological targets .
- Benzothiazole vs. Quinoline Cores: Benzothiazoles (target compound) are associated with antitumor and antimicrobial activity, while quinolines () are more commonly linked to antimalarial or kinase-inhibitory effects .
- Agrochemical vs. Pharmaceutical : The chloro-alkyl acetamides in are structurally distinct (e.g., pretilachlor), emphasizing the role of chlorine and alkyl chains in herbicidal activity, unlike the fluorine and aromatic systems in the target compound .
Preparation Methods
Synthesis of 4-Fluoro-1,3-benzothiazole
The benzothiazole core is synthesized via cyclization of 2-amino-4-fluorothiophenol with cyanogen bromide (BrCN) in ethanol at 60–70°C for 6–8 hours. This method yields the intermediate with >85% purity, as confirmed by thin-layer chromatography (TLC).
Reaction conditions :
| Parameter | Value |
|---|---|
| Temperature | 60–70°C |
| Solvent | Ethanol |
| Reaction time | 6–8 hours |
| Yield | 78–82% |
N-Alkylation with 2-(Dimethylamino)ethyl Chloride
The 4-fluoro-1,3-benzothiazole intermediate undergoes N-alkylation using 2-(dimethylamino)ethyl chloride in the presence of potassium carbonate (K₂CO₃) as a base. The reaction proceeds in anhydrous acetonitrile under reflux (82°C) for 12 hours.
Key considerations :
Acetamide Formation
The N-alkylated product is reacted with acetyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as a base. The reaction is conducted at 0°C to minimize side reactions, followed by gradual warming to room temperature over 2 hours.
Characterization data :
Hydrochloride Salt Precipitation
The free base is treated with hydrochloric acid (HCl) in ethyl acetate, yielding the hydrochloride salt as a white crystalline solid. The product is filtered, washed with cold diethyl ether, and dried under vacuum.
Optimization metrics :
| Parameter | Value |
|---|---|
| HCl concentration | 1M in ethyl acetate |
| Precipitation temp | 0–5°C |
| Final yield | 68–72% |
Reaction Optimization and Challenges
Temperature and Solvent Effects
Catalytic Additives
The use of catalytic iodine (I₂, 5 mol%) in the benzothiazole formation step improves cyclization efficiency by 15–20%, as observed in analogous syntheses.
Purification Challenges
-
Byproduct formation : Residual dimethylaminoethyl chloride necessitates repeated washing with hexane.
-
Chromatography : Gradient elution (CH₂Cl₂ to CH₂Cl₂/MeOH 85:15) resolves co-eluting impurities.
Analytical Characterization
Spectroscopic Methods
-
¹³C NMR : Peaks at 49.2 ppm (-CH₂), 165.7 ppm (C=O), and 152.8 ppm (C=N) confirm acetamide and benzothiazole functionalities.
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HPLC : Purity >98% (column: C18, mobile phase: 0.1% TFA in acetonitrile/water).
Scalability and Industrial Relevance
Pilot-Scale Production
A 100g batch synthesis demonstrated consistent yields (70–73%) using:
Q & A
Q. What are the standard synthetic routes for synthesizing N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)acetamide hydrochloride?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving:
- Step 1 : Formation of the benzothiazole core through cyclization of 4-fluoro-2-aminothiophenol derivatives with chloroacetamide intermediates under reflux in ethanol or dichloromethane .
- Step 2 : Introduction of the dimethylaminoethyl group via nucleophilic substitution or amide coupling, often requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Step 3 : Hydrochloride salt formation by treating the free base with HCl in a polar solvent (e.g., methanol) .
Key parameters include temperature control (60–100°C), pH adjustment, and purification via column chromatography or recrystallization .
Q. How can researchers confirm the structural integrity and purity of the synthesized compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : and NMR to verify functional groups (e.g., dimethylamino protons at δ ~2.2–2.5 ppm, fluorobenzothiazole aromatic signals) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., 487.99 g/mol) and isotopic patterns .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Q. What are the key functional groups influencing the compound’s bioactivity?
- Methodological Answer : Critical moieties include:
- 4-Fluorobenzothiazole : Enhances lipophilicity and target binding via halogen bonding .
- Dimethylaminoethyl group : Facilitates solubility and cellular uptake through protonation at physiological pH .
- Acetamide linker : Stabilizes interactions with enzymatic active sites (e.g., kinase inhibitors) .
Structure-activity relationship (SAR) studies recommend modifying these groups while monitoring changes in IC values using enzyme-linked assays .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for higher yields?
- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. For example:
- Use software like Gaussian or ORCA to calculate activation energies for amide bond formation .
- Combine with machine learning (ML) to predict optimal solvents (e.g., acetonitrile vs. DMF) and temperatures .
ICReDD’s approach integrates experimental data with computational predictions to reduce trial-and-error, achieving >20% yield improvements in analogous compounds .
Q. How to resolve contradictions in reported biological activities across studies?
- Methodological Answer : Apply comparative analysis frameworks:
- Standardized Assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and assay protocols (e.g., MTT vs. ATP-luminescence) to reduce variability .
- Meta-Analysis : Pool data from multiple studies and apply statistical tools (ANOVA, regression) to identify confounding variables (e.g., purity differences) .
- Dose-Response Validation : Replicate disputed results under controlled conditions with IC determinations in triplicate .
Q. What strategies enable regioselective modifications of the benzothiazole ring?
- Methodological Answer :
- Directed Metalation : Use lithiation at the 4-fluoro position with LDA (lithium diisopropylamide) to introduce substituents (e.g., alkylation) .
- Protecting Groups : Temporarily block reactive sites (e.g., acetamide nitrogen) using Boc (tert-butyloxycarbonyl) before functionalizing the thiazole ring .
Monitor regioselectivity via -NMR to track fluorine displacement during reactions .
Q. How to elucidate the compound’s mechanism of action using molecular docking?
- Methodological Answer :
- Target Identification : Screen against protein databases (PDB) to prioritize targets (e.g., EGFR kinase, PDB ID: 1M17) .
- Docking Simulations : Use AutoDock Vina to model ligand-protein interactions, focusing on hydrogen bonds with the fluorobenzothiazole and hydrophobic contacts with the dimethylaminoethyl group .
- Validation : Compare docking scores (ΔG) with experimental inhibition data to refine binding hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
